N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a complex organic compound notable for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a tetrahydroquinoline moiety with a sulfonyl group and a methoxybenzamide, making it of interest for various biological activities.
This compound is classified under the category of sulfonamides and amides, which are known for their roles in medicinal chemistry. Its structure suggests potential applications in drug development, particularly as a bioactive molecule.
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves several key steps:
The molecular formula for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is , with a molecular weight of 335.36 g/mol. The structural features include:
DCXJUPGLJRGMGW-UHFFFAOYSA-N
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide can undergo several chemical reactions:
These reactions are typically performed under controlled conditions to optimize yield and selectivity. The choice of reagents and solvents plays a crucial role in determining the reaction pathway.
The mechanism of action for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is primarily linked to its interaction with biological targets:
Data from preliminary studies suggest potential anticancer and antimicrobial activities, warranting further investigation into its pharmacological properties.
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9